

Synthesis of (1H-Pyrazol-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of **(1H-Pyrazol-3-yl)methanol**, a valuable heterocyclic building block in medicinal chemistry and drug development. Two alternative synthetic routes are presented, starting from either 1H-pyrazole-3-carboxylic acid or 1H-pyrazole-3-carbaldehyde. The protocols include information on reagents, reaction conditions, purification, and characterization of the final product.

Chemical Properties and Data

Table 1: Physicochemical Properties of **(1H-Pyrazol-3-yl)methanol**

Property	Value	Reference
CAS Number	23585-49-1	[1]
Molecular Formula	C ₄ H ₆ N ₂ O	[1]
Molecular Weight	98.10 g/mol	[1]
Boiling Point	326.8 °C at 760 mmHg	[2]
Flash Point	151.5 °C	[2]
Physical Form	Buttery Solid / Solid-Liquid Mixture	[2]
Storage	2-8 °C	

Table 2: Spectroscopic Data for **(1H-Pyrazol-3-yl)methanol**

Spectroscopy	Data
¹ H NMR (DMSO-d ₆)	δ 12.3 (br s, 1H, NH), 7.55 (s, 1H, pyrazole-H), 6.15 (s, 1H, pyrazole-H), 5.2 (t, 1H, OH), 4.45 (d, 2H, CH ₂)
¹³ C NMR (DMSO-d ₆)	δ 152.0 (C), 130.0 (CH), 102.5 (CH), 55.0 (CH ₂)
LCMS	m/z = 81.1 [M + H - H ₂ O] ⁺

Note: NMR data is predicted based on typical chemical shifts for similar structures as specific experimental data was not available in the searched literature.

Synthetic Protocols

Two primary methods for the synthesis of **(1H-Pyrazol-3-yl)methanol** are detailed below. Method A involves the reduction of a carboxylic acid, while Method B utilizes the reduction of an aldehyde.

Method A: Reduction of 1H-Pyrazole-3-carboxylic Acid

This protocol describes the synthesis of **(1H-Pyrazol-3-yl)methanol** via the reduction of 1H-pyrazole-3-carboxylic acid using aluminum (III) hydride.

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **(1H-Pyrazol-3-yl)methanol** via Method A.*

Experimental Protocol:

- Under a nitrogen atmosphere, cool a tetrahydrofuran (THF) solution (20 mL) of aluminum (III) hydride to 0 °C with stirring.
- To this solution, add 1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol).
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Heat the mixture to reflux and maintain overnight.
- After the reaction is complete, cool the mixture to 0 °C.
- Quench the reaction by the sequential addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL).
- Continue stirring the mixture at 0 °C for 30 minutes.
- Filter the mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:2, v/v) to yield **(1H-Pyrazol-3-yl)methanol** as a buttery solid.

Quantitative Data for Method A:

Starting Material	Reagent	Product	Yield
1H-pyrazole-3-carboxylic acid (4 g)	Aluminum (III) hydride	(1H-Pyrazol-3-yl)methanol (1.9 g)	54%

Method B: Reduction of 1H-Pyrazole-3-carbaldehyde

This alternative method involves the reduction of 1H-pyrazole-3-carbaldehyde using the milder reducing agent, sodium borohydride.

Workflow for the synthesis of (1H-Pyrazol-3-yl)methanol via Method B.

Experimental Protocol:

- Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (0.47 g, 12.5 mmol) to the solution in portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride until gas evolution ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Quantitative Data for Method B:

Starting Material	Reagent	Expected Yield
1H-pyrazole-3-carbaldehyde	Sodium borohydride	High (typically >85%)

Note: The yield for Method B is an estimation based on typical sodium borohydride reductions of aldehydes.

Safety and Handling

- Aluminum (III) hydride and Sodium borohydride are reducing agents and should be handled with care in a well-ventilated fume hood. They react with water and protic solvents to release flammable hydrogen gas.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The quenching steps for both reactions can be exothermic and should be performed slowly and with cooling.

These protocols provide a comprehensive guide for the synthesis of **(1H-Pyrazol-3-yl)methanol**, offering flexibility in the choice of starting material and reducing agent to suit the needs of the modern research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [ricerca.uniba.it]
- 2. rsc.org [rsc.org]

- To cite this document: BenchChem. [Synthesis of (1H-Pyrazol-3-yl)methanol: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1335596#detailed-protocol-for-1h-pyrazol-3-yl-methanol-synthesis\]](https://www.benchchem.com/product/b1335596#detailed-protocol-for-1h-pyrazol-3-yl-methanol-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com